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Compound of Interest

Compound Name: (4-Ethynylphenyl)methanamine

Cat. No.: B170253

For Researchers, Scientists, and Drug Development Professionals

(4-Ethynylphenyl)methanamine is a versatile building block in drug discovery, primarily
utilized for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives through copper(l)-
catalyzed azide-alkyne cycloaddition (CUAAC), a key reaction in "click chemistry".[1][2] This
scaffold offers a reliable method for creating extensive libraries of compounds with diverse
functionalities, enabling the exploration of new chemical spaces for therapeutic agents. The
resulting triazole core is a bioisostere for amide bonds and can participate in various biological
interactions.[3]

This document provides detailed application notes on the use of (4-
ethynylphenyl)methanamine in the discovery of anticancer agents, focusing on the synthesis
of nicotinamide-based tubulin polymerization inhibitors. Experimental protocols for synthesis
and biological evaluation are also included.

Application: Anticancer Drug Discovery - Tubulin
Polymerization Inhibitors

A notable application of the (4-ethynylphenyl)methanamine scaffold is in the development of
anticancer agents that target tubulin polymerization. A series of N-((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)nicotinamides, synthesized using a derivative of (4-ethynylphenyl)methanamine,
have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2]
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Two lead compounds from this series, 4g and 4i, have shown potent anticancer effects with
GI50 values in the sub-micromolar to low micromolar range.[2]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity and tubulin polymerization
inhibition of representative compounds.

Table 1: Growth Inhibitory (G150) Concentrations (uM) of Nicotinamide Derivatives 4g and 4i
against Human Cancer Cell Lines.[2]
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Compound 4g

Compound 4i (GI50

Cell Line Cancer Type . .
(GI50 in pM) in uM)
Leukemia
CCRF-CEM Leukemia 1.83 2.01
HL-60(TB) Leukemia 1.95 2.15
K-562 Leukemia 1.93 2.21
MOLT-4 Leukemia 1.74 1.98
RPMI-8226 Leukemia 2.01 2.33
SR Leukemia 1.52 1.42
Non-Small Cell Lung
Cancer
Non-Small Cell Lung
AB549/ATCC 2.31 2.56
Cancer
Non-Small Cell Lung
EKVX 2.11 2.43
Cancer
Non-Small Cell Lung
HOP-62 2.45 2.78
Cancer
Non-Small Cell Lung
HOP-92 2.38 2.65
Cancer
Non-Small Cell Lung
NCI-H226 2.29 2.51
Cancer
Non-Small Cell Lung
NCI-H23 2.41 2.69
Cancer
Non-Small Cell Lung
NCI-H322M 2.25 2.48
Cancer
Non-Small Cell Lung
NCI-H460 2.53 2.81
Cancer
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Non-Small Cell Lung

NCI-H522 Cancer 2.35 2.59
Colon Cancer

COLO 205 Colon Cancer 2.17 2.40
HCC-2998 Colon Cancer 2.68 2.99
HCT-116 Colon Cancer 2.23 2.47
HCT-15 Colon Cancer 2.58 2.87
HT29 Colon Cancer 2.49 2.76
KM12 Colon Cancer 2.33 2.58
SW-620 Colon Cancer 2.28 2.52
CNS Cancer

SF-268 CNS Cancer 2.88 3.21
SF-295 CNS Cancer 2.75 3.06
SF-539 CNS Cancer 2.63 291
SNB-19 CNS Cancer 2.81 3.13
SNB-75 CNS Cancer 2.95 3.29
U251 CNS Cancer 2.79 3.09
Melanoma

LOX IMVI Melanoma 3.12 3.47
MALME-3M Melanoma 2.98 3.31
M14 Melanoma 3.25 3.61
SK-MEL-2 Melanoma 3.05 3.39
SK-MEL-28 Melanoma 3.33 3.70
SK-MEL-5 Melanoma 3.18 3.53
UACC-257 Melanoma 341 3.79
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UACC-62 Melanoma 3.28 3.64
Ovarian Cancer

IGROV1 Ovarian Cancer 2.93 3.25
OVCAR-3 Ovarian Cancer 2.84 3.16
OVCAR-4 Ovarian Cancer 271 3.01
OVCAR-5 Ovarian Cancer 2.99 3.32
OVCAR-8 Ovarian Cancer 2.89 3.21
NCI/ADR-RES Ovarian Cancer 3.52 3.91
SK-OV-3 Ovarian Cancer 2.78 3.08
Renal Cancer

786-0 Renal Cancer 2.66 2.95
A498 Renal Cancer 2.82 3.14
ACHN Renal Cancer 2.59 2.88
CAKI-1 Renal Cancer 291 3.23
RXF 393 Renal Cancer 2.74 3.04
SN12C Renal Cancer 2.62 2.90
TK-10 Renal Cancer 2.77 3.07
uo-31 Renal Cancer 2.86 3.18
Prostate Cancer

PC-3 Prostate Cancer 5.86 5.21
DU-145 Prostate Cancer 6.24 5.67
Breast Cancer

MCF7 Breast Cancer 0.25 1.42
MDA-MB-231/ATCC Breast Cancer 3.89 4.12
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HS 578T Breast Cancer 3.76 4.01
BT-549 Breast Cancer 3.98 4.23
T-47D Breast Cancer 3.65 3.89
MDA-MB-468 Breast Cancer 8.34 7.98

Table 2: Inhibition of Tubulin Polymerization by Nicotinamide Derivatives.[2]

Compound IC50 (uM)
49 1.93
4i 2.45
E7010 (Reference) 3.20

Experimental Protocols

Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)nicotinamide (4a)

This protocol describes the synthesis of a representative compound from the series. (4-

Ethynylphenyl)methanamine can be used as a starting material to generate the necessary

propargylamine intermediate.

Materials:

o Propargylamine (or a derivative synthesized from (4-ethynylphenyl)methanamine)

Benzyl azide

Sodium ascorbate

tert-Butanol

Copper(ll) sulfate pentahydrate (CuSOa4-5H20)
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Water
Nicotinoy! chloride
Triethylamine (TEA)

Dichloromethane (DCM)

Procedure:

e Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (3a):

To a solution of propargylamine (1 equivalent) and benzyl azide (1 equivalent) ina 1:1
mixture of tert-butanol and water, add CuSOa4-5H20 (0.05 equivalents) and sodium
ascorbate (0.1 equivalents).

Stir the reaction mixture at room temperature for 12-16 hours.

After completion of the reaction (monitored by TLC), dilute the mixture with water and
extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Naz2SOa4, and concentrate under
reduced pressure.

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane
gradient) to afford the desired triazole (3a).

Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4a):

To a solution of (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (3a) (1 equivalent) and
triethylamine (1.5 equivalents) in dry DCM, add nicotinoyl chloride (1.2 equivalents)
dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Upon completion, wash the reaction mixture with saturated NaHCOs solution and then
with brine.
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o Dry the organic layer over anhydrous Na2SOa4 and concentrate in vacuo.

o Purify the residue by column chromatography (silica gel, methanol/DCM gradient) to yield
the final product (4a).

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

Human cancer cell lines
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
Test compounds (dissolved in DMSO)

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)

96-well microtiter plates

Procedure:

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

After the incubation period, add MTT solution to each well and incubate for another 4 hours
at 37 °C.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the GI50 value, which is the concentration of the compound that causes 50%
inhibition of cell growth.
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Tubulin Polymerization Assay

Materials:

Porcine brain tubulin

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgClz, 0.5 mM EGTA, 1 mM GTP)

Test compounds

Spectrophotometer with temperature control

Procedure:

Pre-incubate the tubulin solution with various concentrations of the test compounds on ice.

Initiate polymerization by raising the temperature to 37 °C.

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of
tubulin polymerization.

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin
polymerization by 50%.

Visualizations
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Click to download full resolution via product page

Caption: General workflow for the synthesis and biological evaluation of anticancer agents
derived from (4-ethynylphenyl)methanamine.
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Caption: Proposed mechanism of action for nicotinamide-based triazole derivatives as tubulin
polymerization inhibitors leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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